molecular formula C12H14ClN3O2S B3004387 4-hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride CAS No. 1251924-71-6

4-hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride

Cat. No.: B3004387
CAS No.: 1251924-71-6
M. Wt: 299.77
InChI Key: ABNPNGLANABIHQ-UHFFFAOYSA-N
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Description

4-Hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride (CAS 17852-52-7) is a sulfonamide derivative featuring a hydrazine substituent at the para position of the benzene ring and an N-phenyl sulfonamide group. It is widely used as a synthetic intermediate in medicinal chemistry, particularly in the development of triazole and thiazole derivatives . Key spectral characteristics include:

  • IR: Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹), confirming its thione tautomeric form .
  • NMR: Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and hydrazine NH groups (δ 8.5–9.3 ppm) .

Properties

IUPAC Name

4-hydrazinyl-N-phenylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S.ClH/c13-14-10-6-8-12(9-7-10)18(16,17)15-11-4-2-1-3-5-11;/h1-9,14-15H,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNPNGLANABIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride typically involves the reaction of N-phenylbenzene-1-sulfonamide with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazinyl derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted benzene derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

4-Hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Sulfonamide Core

(a) 4-Hydrazinyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
  • Structural Difference : Replacement of the N-phenyl group with a tetrazole ring.
  • Impact : Enhanced electron-withdrawing properties due to the tetrazole, increasing reactivity in cyclization reactions .
  • IR : Additional νC=N stretch (~1600 cm⁻¹) from the tetrazole ring.
(b) 4-Chloro-N-[4-({(2E)-2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide
  • Structural Difference: Incorporation of a quinoline moiety and chloro substituents.
  • MS : Molecular ion peak at m/z 509.3 (vs. 267.2 for the target compound) .

Functional Group Modifications

(a) N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride
  • Structural Difference: Nitro group at the para position and an aminoethyl side chain.
  • Impact : Higher polarity due to the nitro group, improving aqueous solubility (LogP: 1.2 vs. 2.5 for the target compound) .
  • IR: Strong νNO₂ absorption at 1520 cm⁻¹ .
(b) N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride
  • Structural Difference : Diazepane ring and chlorophenyl group.
  • Impact : Increased basicity (pKa ~8.5) due to the diazepane nitrogen, enhancing membrane permeability .
  • Molecular Weight : 379.90 g/mol (vs. 267.72 g/mol for the target compound) .

Tautomeric Behavior

The target compound exists predominantly in the thione tautomeric form (C=S), as evidenced by IR data . In contrast, 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thioles (compounds [7–9]) exhibit thiol-thione equilibrium, with spectral absence of νC=O (1663–1682 cm⁻¹) confirming cyclization .

Table 1. Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups IR νC=S (cm⁻¹)
Target Compound C₁₂H₁₄ClN₃O₂S 267.72 Hydrazine, sulfonamide 1247–1255
4-Chloro-N-[4-(quinolinyl)phenyl]sulfonamide C₂₂H₁₆Cl₂N₄O₂S 509.3 Quinoline, chloro 1258
N-(2-aminoethyl)-4-nitrobenzenesulfonamide C₈H₁₂ClN₃O₄S 281.72 Nitro, aminoethyl N/A
Diazepane-derivative sulfonamide C₁₈H₂₂ClN₃O₂S 379.90 Diazepane, chloro 1346

Biological Activity

4-Hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its enzyme inhibition properties. This article explores its synthesis, mechanism of action, and various biological applications, supported by relevant data tables and case studies.

The synthesis of this compound typically involves the reaction of N-phenylbenzene-1-sulfonamide with hydrazine hydrate. This reaction is generally conducted in solvents such as ethanol or methanol at elevated temperatures to promote the formation of the hydrazinyl derivative.

Synthetic Route Overview

StepReactantsConditionsProducts
1N-phenylbenzene-1-sulfonamide + Hydrazine hydrateEthanol/Methanol, Elevated TemperatureThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, leading to inhibition of their activity. The hydrazinyl group can form covalent bonds with active sites on enzymes, thereby altering biochemical pathways. Notably, it has shown potential in inhibiting carbonic anhydrases (CAs), which are crucial for various physiological processes .

Enzyme Inhibition Studies

In a study evaluating the inhibitory effects on carbonic anhydrases from Vibrio cholerae, this compound demonstrated significant inhibitory activity, highlighting its potential as a therapeutic agent against bacterial infections. The inhibition constant (Ki) values were determined through enzyme kinetics assays .

Biological Applications

The compound has been investigated for various biological applications, including:

  • Enzyme Inhibition : Effective against carbonic anhydrases and other enzymes.
  • Antimicrobial Activity : Shows promise in inhibiting bacterial growth.
  • Potential Antitumor Activity : Preliminary studies suggest it may affect cancer cell lines.

Case Studies

  • Inhibition of Carbonic Anhydrases :
    • Objective : Assess the inhibitory potential against Vibrio cholerae CAs.
    • Method : Enzyme kinetics assays.
    • Results : Demonstrated significant inhibition with Ki values indicating strong binding affinity .
  • Antimicrobial Studies :
    • Objective : Evaluate effects on bacterial viability.
    • Method : Treatment of bacterial cultures with varying concentrations.
    • Results : Showed reduced viability in treated groups compared to controls.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar sulfonamide compounds is essential.

CompoundStructure FeaturesBiological Activity
4-AminobenzenesulfonamideLacks hydrazinyl groupModerate enzyme inhibition
N-PhenylbenzenesulfonamideLacks hydrazinyl groupLow antimicrobial activity
4-HydrazinylbenzenesulfonamideLacks N-phenyl groupModerate enzyme inhibition

The presence of both the hydrazinyl and N-phenyl groups in this compound contributes to its enhanced reactivity and biological activity compared to other sulfonamides.

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